molecular formula C4H10N2O2 B556852 2,3-Diaminobutanoic acid CAS No. 2643-66-5

2,3-Diaminobutanoic acid

Cat. No. B556852
CAS RN: 2643-66-5
M. Wt: 118.13 g/mol
InChI Key: SXGMVGOVILIERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diaminobutanoic acid (DABA) is an unusual di-amino acid . It is a component of mureidomycin A, a member of the peptidylnucleoside antibiotic family produced by Streptomyces flavidovirens SANK 60486 .


Synthesis Analysis

DABA is believed to be biosynthesized from L-Thr by a PLP-dependent β-replacement enzyme, using ammonia as a nucleophile . This process involves a novel β-replacement reaction in the biosynthesis of 2,3-diaminobutyric acid .


Molecular Structure Analysis

The molecular formula of 2,3-Diaminobutanoic acid is C4H10N2O2 . It has an average mass of 118.134 Da and a monoisotopic mass of 118.074226 Da .


Chemical Reactions Analysis

The biosynthesis of DABA involves a β-replacement reaction, which is a type of substitution reaction where an atom (or group of atoms) is replaced by another atom (or group of atoms) .


Physical And Chemical Properties Analysis

2,3-Diaminobutanoic acid has a molecular formula of C4H10N2O2, an average mass of 118.134 Da, and a monoisotopic mass of 118.074226 Da .

Scientific Research Applications

Synthesis and Applications in Bioactive Molecules

2,3-Diaminobutanoic acid (DAB) plays a crucial role in the synthesis of various bioactive molecules, including peptide antibiotics and toxins. Researchers have developed methods for the efficient and enantioselective synthesis of all four N,N'-protected DAB stereoisomers. This synthesis involves the use of asymmetric Rh(I)-phosphine-catalyzed hydrogenation of isomeric enamides. Such synthetic methods are vital for the targeted synthesis of single DAB isomers, which are integral components in the structure of several biologically active compounds (Robinson et al., 2001).

Understanding Biosynthesis of Neurotoxic Compounds

DAB is also observed in the study of the biosynthesis of certain neurotoxic compounds. It has been found in cyanobacteria in free and bound forms, associated with neurotoxins like 3-N-methyl-2,3-diaminopropanoic acid and 2,4-diaminobutanoic acid. These compounds are neurotoxic and have been studied in whole animal and cell-based bioassays. Understanding the metabolic routes and gene expression involved in the biosynthesis of these compounds in cyanobacteria is crucial for comprehending their distribution and potential environmental impacts (Nunn & Codd, 2017).

Synthesis of DAB Derivatives

The synthesis of DAB derivatives has been explored for various applications, including the use of proline-catalyzed diastereoselective α-hydrazination reactions and SmI2-promoted reductive cleavage of the N–N bond. These synthetic strategies are important for obtaining specific DAB derivatives, which can be used in further chemical transformations and applications (Makino et al., 2009).

Role in Prebiotic Chemistry and Life's Origin

DAB has been identified in meteorites like the Murchison meteorite, suggesting its role in prebiotic chemistry and the origin of life. Diamino acids like DAB support the formation of polypeptide structures under primitive Earth conditions and might have been relevant in prebiotic chemistry, contributing to the synthesis of proteins and nucleic acids on early Earth (Meierhenrich et al., 2004).

Development of Peptidomimetics

DAB is integral in the development of peptidomimetics, compounds that mimic the structure of peptides. These compounds are used in the rational design of therapeutic agents by establishing optimal conformation and binding sites of proteins for high binding affinity and selectivity against target proteins. Synthesizing α,β-diamino acids like DAB is crucial for creating key structural elements in natural products and for the development of novel therapeutic agents (Kim et al., 2002).

Future Directions

The presence of β-amino acids like DABA produces structural diversity in natural products and provides characteristic architectures beyond those of ordinary α-L-amino acids, thus generating significant and unique biological functions in nature . Therefore, the rational swapping of the β-amino acid moieties with various side chains and stereochemistries by biosynthetic engineering should lead to the creation of novel architectures and bioactive compounds .

properties

IUPAC Name

2,3-diaminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGMVGOVILIERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415705
Record name 2,3-diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminobutanoic acid

CAS RN

2643-66-5
Record name 2,3-Diaminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIAMINOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C314XQL574
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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